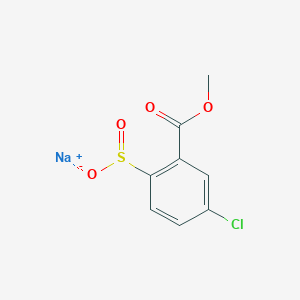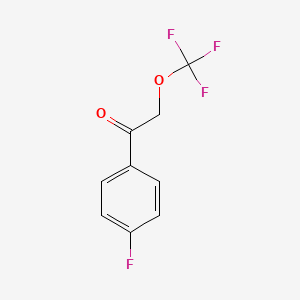
1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a chemical compound that features a fluorinated phenyl group and a trifluoromethoxy group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand the effects of fluorinated compounds on biological systems.
Mécanisme D'action
The mechanism by which 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)ethan-1-one: This compound lacks the trifluoromethoxy group, making it less lipophilic and potentially less reactive.
1-(4-Fluorophenyl)-2-methoxyethan-1-one: This compound has a methoxy group instead of a trifluoromethoxy group, which can affect its chemical properties and reactivity.
Uniqueness
1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is unique due to the presence of both a fluorinated phenyl group and a trifluoromethoxy group. This combination enhances its chemical stability, lipophilicity, and potential reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6F4O2 |
|---|---|
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
Clé InChI |
AVWLCCVWYLJMMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
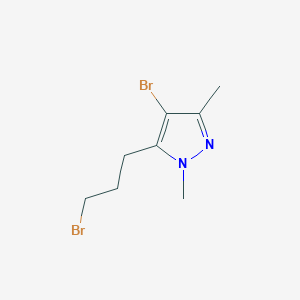
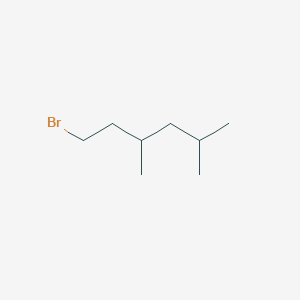
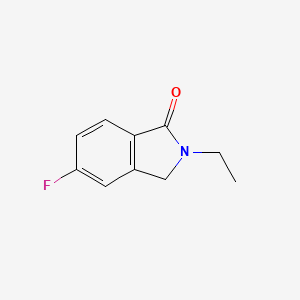
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
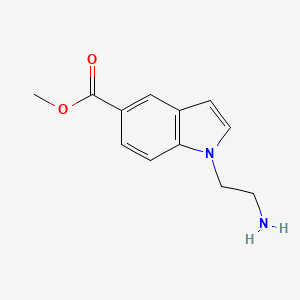
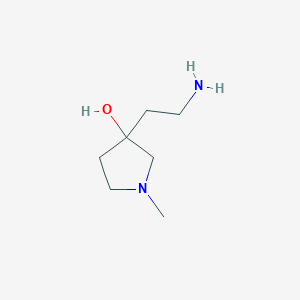

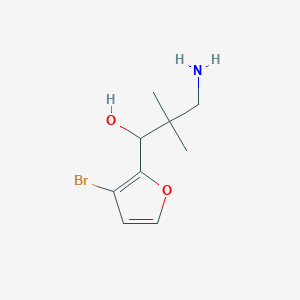
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
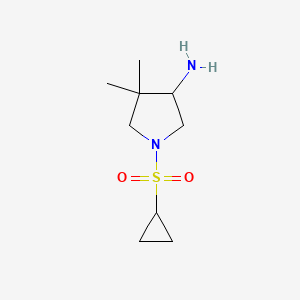

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
